molecular formula C14H15NO2 B11048248 2-(3-Phenoxyphenoxy)ethanamine

2-(3-Phenoxyphenoxy)ethanamine

Cat. No.: B11048248
M. Wt: 229.27 g/mol
InChI Key: IYCFGQGYHUFHRB-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenoxy)ethanamine is an organic compound with the molecular formula C14H15NO2 It is a derivative of ethanamine, where the hydrogen atoms are substituted with phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxyphenoxy)ethanamine typically involves the reaction of 3-phenoxyphenol with ethylene oxide, followed by amination. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Phenoxyphenoxyacetic acid.

    Reduction: Phenoxyphenoxyethanol.

    Substitution: Various substituted ethanamines depending on the reagents used.

Scientific Research Applications

2-(3-Phenoxyphenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenoxy)ethanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenoxyphenoxy)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(3-phenoxyphenoxy)ethanamine

InChI

InChI=1S/C14H15NO2/c15-9-10-16-13-7-4-8-14(11-13)17-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2

InChI Key

IYCFGQGYHUFHRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN

Origin of Product

United States

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